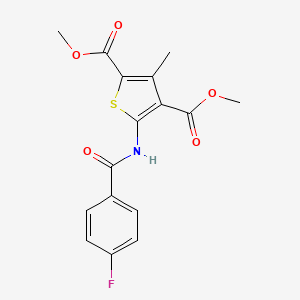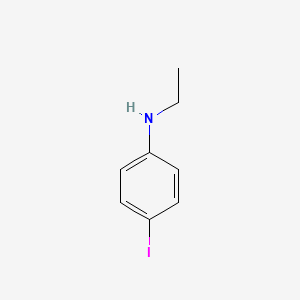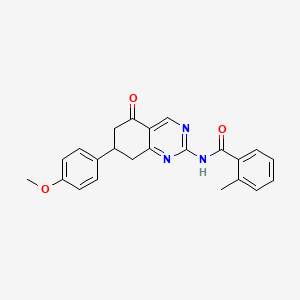![molecular formula C15H10F6N2S B12124287 Thiourea, N,N'-bis[(trifluoromethyl)phenyl]- CAS No. 94836-65-4](/img/structure/B12124287.png)
Thiourea, N,N'-bis[(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N,N’-bis[(trifluoromethyl)phenyl]- is a compound known for its significant role in the field of organocatalysis. It is a derivative of thiourea, where the hydrogen atoms are replaced by trifluoromethylphenyl groups. This compound is particularly notable for its ability to activate substrates and stabilize partially developing negative charges through explicit double hydrogen bonding .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N,N’-bis[(trifluoromethyl)phenyl]- typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with an appropriate amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N,N’-bis[(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: It participates in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
Thiourea, N,N’-bis[(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Thiourea, N,N’-bis[(trifluoromethyl)phenyl]- exerts its effects involves the formation of strong hydrogen bonds with substrates. This interaction stabilizes the transition state and lowers the activation energy of the reaction. The compound acts as a hydrogen-bond donor, facilitating the activation of carbonyls, nitroolefins, and imines . The molecular targets include various functional groups that can participate in hydrogen bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea, N,N’-bis[4-cyano-3-(trifluoromethyl)phenyl]-: Similar structure but with cyano groups, leading to different reactivity and applications.
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8a,9S)-6’-methoxy-9-cinchonanyl]thiourea: A derivative with a cinchonanyl group, used in asymmetric synthesis.
Uniqueness
Thiourea, N,N’-bis[(trifluoromethyl)phenyl]- is unique due to its high stability and strong hydrogen-bonding ability. These properties make it a versatile catalyst in various organic transformations, distinguishing it from other thiourea derivatives .
Propriétés
Numéro CAS |
94836-65-4 |
|---|---|
Formule moléculaire |
C15H10F6N2S |
Poids moléculaire |
364.31 g/mol |
Nom IUPAC |
1,3-bis[2-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C15H10F6N2S/c16-14(17,18)9-5-1-3-7-11(9)22-13(24)23-12-8-4-2-6-10(12)15(19,20)21/h1-8H,(H2,22,23,24) |
Clé InChI |
YHSJEVWWNLSQDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-fluorophenyl)amine](/img/structure/B12124208.png)

![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline](/img/structure/B12124222.png)

![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(2-oxo-2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B12124233.png)

![3-[({[3-(Dimethylamino)phenyl]amino}thioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12124245.png)

![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12124249.png)

![2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopentylpropanamide](/img/structure/B12124274.png)
![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12124278.png)
![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol](/img/structure/B12124280.png)
![N-{(1Z)-3-[(4-methylphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B12124281.png)
